molecular formula C16H28Cl2OSn B14315918 Bis[2-(4-chlorocyclohexyl)ethyl]stannanone CAS No. 106326-95-8

Bis[2-(4-chlorocyclohexyl)ethyl]stannanone

Cat. No.: B14315918
CAS No.: 106326-95-8
M. Wt: 426.0 g/mol
InChI Key: YABBCBZYZMFOBW-UHFFFAOYSA-N
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Description

Bis[2-(4-chlorocyclohexyl)ethyl]stannanone is an organotin compound characterized by the presence of two 4-chlorocyclohexyl groups attached to a stannanone core. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2-(4-chlorocyclohexyl)ethyl]stannanone typically involves the reaction of 4-chlorocyclohexylmagnesium bromide with tin(IV) chloride. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive intermediates. The general reaction scheme is as follows:

4-chlorocyclohexylmagnesium bromide+tin(IV) chlorideThis compound\text{4-chlorocyclohexylmagnesium bromide} + \text{tin(IV) chloride} \rightarrow \text{this compound} 4-chlorocyclohexylmagnesium bromide+tin(IV) chloride→this compound

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis[2-(4-chlorocyclohexyl)ethyl]stannanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form stannic oxide derivatives.

    Reduction: Reduction reactions can convert the stannanone to lower oxidation state tin compounds.

    Substitution: Nucleophilic substitution reactions can replace the 4-chlorocyclohexyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.

Major Products Formed

    Oxidation: Stannic oxide derivatives.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Functionalized organotin compounds with varied applications.

Scientific Research Applications

Bis[2-(4-chlorocyclohexyl)ethyl]stannanone has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and as a drug delivery system.

    Industry: Utilized in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism of action of Bis[2-(4-chlorocyclohexyl)ethyl]stannanone involves its interaction with cellular components. The compound can bind to proteins and enzymes, altering their function and leading to various biological effects. The molecular targets include DNA, RNA, and specific enzymes involved in cellular metabolism. The pathways affected by the compound’s action are still under investigation, but it is known to induce oxidative stress and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-chloroethyl) ether: An organochlorine compound with similar structural features.

    Bis(2-chloroethyl) sulfide: Known for its use as a chemical warfare agent.

    Bis(2-chloroethyl)amine: Used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

Bis[2-(4-chlorocyclohexyl)ethyl]stannanone is unique due to its stannanone core, which imparts distinct chemical and biological properties. Unlike other similar compounds, it exhibits a broader range of applications, particularly in catalysis and medicine. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

106326-95-8

Molecular Formula

C16H28Cl2OSn

Molecular Weight

426.0 g/mol

IUPAC Name

bis[2-(4-chlorocyclohexyl)ethyl]-oxotin

InChI

InChI=1S/2C8H14Cl.O.Sn/c2*1-2-7-3-5-8(9)6-4-7;;/h2*7-8H,1-6H2;;

InChI Key

YABBCBZYZMFOBW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CC[Sn](=O)CCC2CCC(CC2)Cl)Cl

Origin of Product

United States

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